molecular formula C5H7BrO2 B15157309 2-Propenoic acid, 3-bromo-2-methyl-, methyl ester CAS No. 61442-09-9

2-Propenoic acid, 3-bromo-2-methyl-, methyl ester

Cat. No.: B15157309
CAS No.: 61442-09-9
M. Wt: 179.01 g/mol
InChI Key: HQKAHZMYDADHPE-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-bromo-2-methyl-, methyl ester is an organic compound with the molecular formula C5H7BrO2. It is a derivative of propenoic acid, where the hydrogen atom at the 3-position is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by a methyl group. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-bromo-2-methyl-, methyl ester can be achieved through several methods. One common method involves the bromination of 2-methylpropenoic acid followed by esterification with methanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The esterification step involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction between the brominated acid and methanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-bromo-2-methyl-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propenoic acid, 3-bromo-2-methyl-, methyl ester has numerous applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.

    Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals, coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-bromo-2-methyl-, methyl ester involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the 3-position makes the compound susceptible to nucleophilic substitution reactions, while the double bond in the propenoic acid moiety allows for addition reactions. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-bromo-, methyl ester: Similar in structure but lacks the methyl group at the 2-position.

    2-Propenoic acid, 3-phenyl-, methyl ester: Contains a phenyl group instead of a bromine atom at the 3-position.

    3-Bromo-2-(bromomethyl)propionic acid: Contains an additional bromine atom at the 2-position.

Uniqueness

2-Propenoic acid, 3-bromo-2-methyl-, methyl ester is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and selectivity in chemical reactions. This combination of functional groups makes it a valuable intermediate in organic synthesis and polymer chemistry .

Properties

IUPAC Name

methyl 3-bromo-2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c1-4(3-6)5(7)8-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKAHZMYDADHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CBr)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401010
Record name 2-Propenoic acid, 3-bromo-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61442-09-9
Record name 2-Propenoic acid, 3-bromo-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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